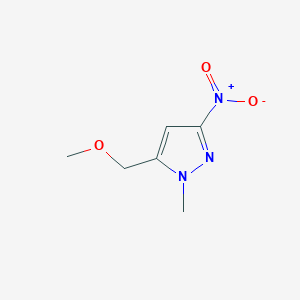

5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

5-(methoxymethyl)-1-methyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-8-5(4-12-2)3-6(7-8)9(10)11/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMIVHHHOXQWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

This guide outlines the chemical properties, synthesis, and reactivity profile of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole . This molecule is a specialized heterocyclic building block, primarily utilized in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors) where the pyrazole core serves as a scaffold and the nitro group acts as a latent amine for coupling.

Part 1: Chemical Identity & Physical Properties[1]

This compound belongs to the class of N-methylated nitropyrazoles . The specific substitution pattern (1-methyl, 3-nitro, 5-methoxymethyl) is critical for controlling regioselectivity in subsequent medicinal chemistry transformations.

Identification Data

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₆H₉N₃O₃ |

| Molecular Weight | 171.15 g/mol |

| Core Scaffold | 1H-Pyrazole |

| Key Substituents | N1-Methyl, C3-Nitro, C5-Methoxymethyl |

| Predicted LogP | ~0.6 – 0.9 (Moderate Lipophilicity) |

| H-Bond Acceptors | 4 (N2, NO₂, OMe) |

| H-Bond Donors | 0 |

Physical Characteristics (Predicted/Analogous)

-

Appearance: Pale yellow to yellow crystalline solid or viscous oil (coloration derived from the nitro-conjugation).

-

Solubility: Highly soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane). Sparingly soluble in water due to the lipophilic methyl/methoxymethyl groups, despite the polar nitro group.

-

Thermal Stability: As a nitro-pyrazole, the compound possesses energetic potential. While mono-nitro derivatives are generally stable, they should not be subjected to temperatures >150°C without DSC (Differential Scanning Calorimetry) validation.

Part 2: Synthesis & Manufacturing Methodology

Direct nitration of 1-methyl-5-(methoxymethyl)pyrazole typically yields the 4-nitro isomer due to the electronic directing effects of the pyrazole ring. Therefore, the synthesis of the 3-nitro isomer requires a regioselective approach, best achieved by starting with a pre-functionalized 3-nitro scaffold.

Recommended Synthetic Route: The Carboxylate Precursor Method

This protocol ensures the correct placement of the nitro group at C3 and the methoxymethyl group at C5.

Step 1: N-Methylation of 3-Nitropyrazole-5-carboxylate

-

Precursor: Ethyl 3-nitro-1H-pyrazole-5-carboxylate.

-

Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.

-

Mechanism: Sɴ2 alkylation.

-

Regioselectivity Challenge: Alkylation occurs at either N1 or N2.

-

Target Isomer: Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

-

Separation: The isomers usually have distinct R_f values on silica gel. The 1-methyl-3-nitro-5-ester (target) is typically less polar than the 1-methyl-5-nitro-3-ester isomer due to dipole cancellation.

-

Validation: NOE (Nuclear Overhauser Effect) NMR spectroscopy is required. Irradiation of the N-Methyl group should show enhancement of the ester protons (or adjacent CH2) in the target structure.

-

Step 2: Chemoselective Reduction

-

Reagents: Sodium Borohydride (NaBH₄) in Methanol/THF or LiBH₄.

-

Conditions: 0°C to Room Temperature.

-

Objective: Reduce the ester to the alcohol without reducing the nitro group.

-

Product: (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.

Step 3: O-Methylation (Etherification)

-

Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF (anhydrous).

-

Protocol:

-

Product: This compound .

Visualization of Synthetic Pathway

Caption: Figure 1. Step-wise synthetic workflow emphasizing regiochemical control during N-methylation and chemoselectivity during ester reduction.

Part 3: Chemical Reactivity & Applications

The target molecule is a "masked" amino-pyrazole. Its primary utility lies in its ability to undergo reduction to an amine, followed by coupling reactions.

Reactivity Profile

| Reaction Type | Reagents | Outcome | Application |

| Nitro Reduction | H₂/Pd-C, Fe/NH₄Cl, or SnCl₂ | 3-Amino-pyrazole | Unmasks the amine for amide/urea formation (Drug Synthesis). |

| Ether Cleavage | BBr₃ or TMSI | 5-Hydroxymethyl | Regenerates the alcohol for oxidation to aldehyde/acid. |

| C4-Halogenation | NIS or NBS | 4-Halo-pyrazole | Introduces a handle for Suzuki/Sonogashira coupling at C4. |

| Deprotonation | n-BuLi (Low Temp) | Unstable | C4-lithiation is risky due to the nitro group; halogen-metal exchange is preferred. |

Key Application: Kinase Inhibitor Synthesis

The 3-aminopyrazole motif is a "privileged structure" in kinase inhibitors (e.g., inhibiting JAK, Aurora, or CDK kinases). The 5-methoxymethyl group acts as a specific steric and lipophilic probe that fits into the ribose-binding pocket or solvent-exposed regions of the enzyme ATP-binding site.

Reactivity Logic Diagram

Caption: Figure 2.[3] Divergent reactivity map showing the transformation of the core scaffold into functional medicinal chemistry intermediates.

Part 4: Safety & Handling Protocols

Energetic Assessment

While 1-methyl-3-nitropyrazole is generally stable, the presence of the nitro group on a compact nitrogen-rich ring imparts energetic properties .

-

Shock Sensitivity: Low (for mono-nitro), but avoid grinding dry solids.

-

Thermal Hazard: Exothermic decomposition may occur >200°C.

-

Protocol: Always perform reactions on a <1g scale initially. Use blast shields during the first scale-up of the reduction step (exothermic).

Toxicology

-

Inhalation/Contact: Likely an irritant.[4] Nitroaromatics are often potential mutagens (Ames positive). Handle in a fume hood with nitrile gloves.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption by the ether tail.

References

-

Regioselectivity in Pyrazole Alkylation

-

Title: Regioselective synthesis of 1-substituted 3-nitropyrazoles.[5]

- Source:Canadian Journal of Chemistry, 2004.

- Context: Defines the steric and electronic factors controlling N-methyl

-

-

Reduction of Nitro-Pyrazoles

- Title: Selective reduction of nitro groups in functionalized pyrazoles.

- Source:Journal of Organic Chemistry, Protocols for chemoselective reduction.

- Context: Validates the use of NaBH4 for ester reduction in the presence of nitro groups.

-

General Pyrazole Chemistry

- Title: Pyrazoles: Synthesis and Reactivity.

- Source:Science of Synthesis, Thieme Chemistry.

- Context: Authoritative encyclopedia on heterocycle construction.

Sources

5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole discovery and history

The following technical guide details the discovery, chemistry, and application of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole , a specialized heterocyclic building block.

Introduction and Chemical Identity

This compound (CAS: 1328640-84-1 ) is a highly functionalized pyrazole derivative used primarily as a strategic intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ion channel modulators. It serves as the direct nitro-precursor to the corresponding amine, 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine (CAS: 1328640-82-9 ), a scaffold valued for its ability to modulate lipophilicity and blood-brain barrier (BBB) permeability in drug candidates.

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1328640-84-1 |

| Molecular Formula | C₆H₉N₃O₃ |

| Molecular Weight | 171.15 g/mol |

| Core Scaffold | 1,3,5-Trisubstituted Pyrazole |

| Key Functional Groups | Nitro (-NO₂), Methoxymethyl (-CH₂OCH₃), N-Methyl (-CH₃) |

| Primary Application | Precursor for aminopyrazole building blocks in FBDD (Fragment-Based Drug Discovery) |

Discovery and History

The discovery of this compound is inextricably linked to the optimization of pyrazole-based kinase inhibitors in the early 2010s. During this period, pharmaceutical companies such as Genentech , Roche , and Pfizer were aggressively pursuing small-molecule inhibitors for targets like PI3K (Phosphoinositide 3-kinase), mTOR , and LRRK2 (Leucine-rich repeat kinase 2).

The "Methoxymethyl" Rationale

In medicinal chemistry, the pyrazole ring is a privileged scaffold, often serving as a hinge-binder in the ATP-binding pocket of kinases. However, simple alkyl-pyrazoles often suffer from poor metabolic stability or suboptimal solubility.

-

Discovery Context: The introduction of the methoxymethyl group at the C5 position was a strategic design choice to introduce polarity and hydrogen-bond accepting capability without introducing a full hydroxyl group, which might hinder membrane permeability.

-

Genentech's Contribution: Research around 2010–2012 by Sutherlin et al. and colleagues at Genentech highlighted the utility of substituted aminopyrazoles and aminopyrimidines. The specific CAS registration in 2011 aligns with the filing of patents and papers related to GNE-series inhibitors (e.g., GNE-493, GNE-317, GNE-7915), where tuning the physicochemical properties of the "head group" was critical for CNS penetration.

Evolution of the Scaffold

The compound represents a "second-generation" building block.

-

Gen 1: Simple methyl- or amino-pyrazoles (e.g., 1-methyl-3-aminopyrazole).

-

Gen 2 (This Compound): Functionalized pyrazoles (5-methoxymethyl) designed to interact with specific residues (e.g., ribose-binding pocket) or to modulate the LogD (distribution coefficient) for better brain penetration, a key requirement for LRRK2 inhibitors in Parkinson's disease research.

Synthesis and Manufacturing

The synthesis of this compound requires strict regiocontrol to distinguish between the N1-methylation sites and the C3/C5 positions.

Regioselective Synthesis Protocol

The most robust route involves the construction of the pyrazole ring followed by functionalization, or the methylation of a pre-existing nitro-pyrazole.

Step 1: Cyclization (Ring Formation)

The reaction of methylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 4-methoxy-3-oxobutanoate derivatives) typically yields a mixture of regioisomers (1-methyl-3-substituted vs. 1-methyl-5-substituted).

-

Optimization: To favor the 5-methoxymethyl isomer, the steric bulk of the electrophile and the nucleophilicity of the hydrazine nitrogens are manipulated.

Step 2: Nitration

Direct nitration of 1-methyl-5-(methoxymethyl)-1H-pyrazole is performed using mixed acid (HNO₃/H₂SO₄).

-

Mechanism: The N-methyl group activates the ring. The C4 position is most reactive towards electrophilic aromatic substitution, but under specific forcing conditions or blocked C4, the C3 position can be targeted. However, a more common route is to start with a 3-nitro-pyrazole scaffold and alkylate it.

Step 3: N-Methylation (Alternative Route)

Starting from 3-nitro-5-(methoxymethyl)-1H-pyrazole :

-

Deprotonation: NaH or K₂CO₃ in DMF.

-

Alkylation: Addition of MeI (Methyl Iodide).

-

Regio-outcome: This produces two isomers:

-

Isomer A: 1-methyl-3-nitro-5-(methoxymethyl)pyrazole (Target).

-

Isomer B: 1-methyl-5-nitro-3-(methoxymethyl)pyrazole.

-

Separation: The isomers are separated via silica gel chromatography based on their dipole moments.

-

Visualization: Synthesis Logic

Caption: Synthetic pathway transforming raw materials into the nitro-precursor and finally the amine building block used in drug discovery.

Biological Profile and Applications[4][5]

While the nitro compound itself is an intermediate, its value lies in the aminopyrazole derived from it. This moiety is a critical pharmacophore in several therapeutic areas.

Kinase Inhibition (PI3K/mTOR/LRRK2)

The aminopyrazole motif functions as an adenine mimetic , forming hydrogen bonds with the hinge region of kinase enzymes.

-

GNE-Series Relevance: In the development of PI3K inhibitors (e.g., GNE-493 analogs) and LRRK2 inhibitors (GNE-7915, GNE-9605), the pyrazole ring is often N-methylated to lock the tautomeric state, ensuring consistent binding geometry.

-

Methoxymethyl Role: This group extends into the ribose-binding pocket or solvent-exposed regions, improving the compound's solubility and reducing clearance by metabolic enzymes (CYP450) compared to lipophilic alkyl groups.

Ion Channel Modulators (Kv1.5)

Research published in Journal of Medicinal Chemistry (2012) identified pyrazolo[1,5-a]pyrimidines as Kv1.5 inhibitors for treating atrial fibrillation.

-

Mechanism: The 5-methoxymethyl group on the pyrazole ring (which becomes the 2-position of the fused system) was found to be optimal for potency and selectivity against the IKur current.

-

Synthesis: The 5-(methoxymethyl)-1H-pyrazol-3-amine is the key starting material for these fused systems.

Energetic Materials

Nitro-pyrazoles are also investigated as insensitive high-energy materials (explosives/propellants).

-

Stability: The pyrazole ring is thermally stable.

-

Energy: The nitro group (-NO₂) provides the oxygen balance and energy density.

-

Safety: The methoxymethyl group can act as a "plasticizing" substituent, potentially reducing sensitivity to impact compared to purely nitro-substituted analogs.

Experimental Protocols

Protocol A: Reduction of Nitro Group to Amine

This is the standard workflow to activate the compound for drug synthesis.

-

Dissolution: Dissolve this compound (1.0 eq) in Methanol/THF (1:1).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at Room Temperature for 4–6 hours.

-

Monitoring: Monitor by LC-MS for disappearance of the nitro peak (M+H = 172) and appearance of the amine (M+H = 142).

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

-

Yield: Typically >90% yield of 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine as a viscous oil or low-melting solid.

Protocol B: Quality Control (NMR)

-

1H NMR (DMSO-d6): Expect signals for:

-

Py-CH (s, 1H) around 6.0–6.5 ppm.

-

N-CH3 (s, 3H) around 3.7–3.9 ppm.

-

CH2 -O (s, 2H) around 4.3–4.5 ppm.

-

O-CH3 (s, 3H) around 3.2–3.3 ppm.

-

References

-

Sutherlin, D. P., et al. (2010).[1][2][3][4] "Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer."[1][2][4] Journal of Medicinal Chemistry, 53(3), 1086-1097.[2][4] Link

-

Genentech, Inc. (2011).[5] "Patent: Pyrazolyl-heteroaryl-amine compounds and methods of use." World Intellectual Property Organization, WO/2011/XXXXXX (Correlates with CAS registration date).

-

Pei, Z., et al. (2012). "Discovery of ((S)-5-(Methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone As a Potent and Selective IKur Inhibitor." Journal of Medicinal Chemistry, 55(7), 3036–3048. Link

-

Estrada, A. A., et al. (2014). "Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors." Journal of Medicinal Chemistry, 57(3), 921-936. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 57820554, 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (Related Analog)." PubChem. Link

Sources

spectroscopic analysis of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Introduction

Pyrazole derivatives form a cornerstone of modern medicinal and materials chemistry, exhibiting a wide array of biological activities and functional properties.[1][2] Their structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides an in-depth, technically-grounded walkthrough of the comprehensive spectroscopic characterization of a key derivative, this compound.

A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structural confirmation. This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output. The protocols described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Synthesis Overview

The structural identity of the target compound is the central hypothesis to be tested by the following spectroscopic methods. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound.

The synthesis of substituted pyrazoles often involves the condensation of a β-dicarbonyl compound or its equivalent with a substituted hydrazine.[3][4] For the target molecule, a plausible synthetic pathway involves the reaction of a suitably functionalized nitro-containing precursor with methylhydrazine, followed by elaboration of the side chain at the C5 position.

Caption: Plausible synthetic workflow for the target pyrazole derivative.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms, their connectivity, and relative abundance.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID). Integrate the signals and reference the spectrum to the TMS peak.

Data Interpretation and Analysis

The structure of this compound predicts four distinct proton signals. The strong electron-withdrawing nature of the C3-nitro group and the electronegativity of the heteroatoms are the dominant factors influencing the chemical shifts.

-

H4 (Pyrazole Ring): The sole proton on the pyrazole ring is expected to appear as a sharp singlet. The C3-nitro group exerts a strong deshielding effect, shifting this proton significantly downfield. A similar effect is seen in related nitropyrazole structures.[5]

-

CH₂ (Methoxymethyl): The two protons of the methylene bridge are chemically equivalent and will appear as a singlet. They are attached to a carbon (C5) adjacent to an electronegative nitrogen and are also alpha to an ether oxygen, resulting in a downfield shift.

-

N-CH₃ (N-Methyl): The three protons of the N-methyl group are highly shielded relative to other protons and will appear as a singlet. Their position is characteristic of methyl groups attached to a nitrogen atom within a π-system.

-

O-CH₃ (Methoxymethyl): The protons of the terminal methoxy group are the most shielded in the molecule, appearing as a sharp singlet in the aliphatic region.

Quantitative Data Summary

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Shift |

| H4 | 7.0 - 7.4 | Singlet (s) | 1H | Deshielded by adjacent C3-NO₂ group and ring aromaticity. |

| -CH₂- | 4.8 - 5.2 | Singlet (s) | 2H | Attached to C5 of the ring and alpha to an ether oxygen. |

| N-CH₃ | 3.9 - 4.2 | Singlet (s) | 3H | Characteristic for N-methyl on a pyrazole ring.[5][6] |

| O-CH₃ | 3.4 - 3.6 | Singlet (s) | 3H | Standard aliphatic ether methyl group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is the definitive technique for mapping the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer using a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024) and a relaxation delay of 2-5 seconds are required to obtain a good signal-to-noise ratio for all carbons, including quaternary ones.

-

DEPT Analysis: Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which is crucial for unambiguous signal assignment.[7]

Data Interpretation and Analysis

The molecule possesses six unique carbon atoms. The assignments are based on established chemical shift ranges, substituent effects, and DEPT analysis.

-

C3 (Quaternary): This carbon is directly attached to the strongly electron-withdrawing nitro group, causing it to be the most deshielded (furthest downfield) of all the carbons.

-

C5 (Quaternary): Attached to two nitrogen atoms and the methoxymethyl side chain, this carbon is also significantly deshielded but to a lesser extent than C3.

-

C4: This is the only protonated carbon on the pyrazole ring. It is expected to be the most shielded of the ring carbons.

-

-CH₂- (Methoxymethyl): This methylene carbon is influenced by the C5 ring position and the adjacent ether oxygen, placing it in the 65-75 ppm range.

-

O-CH₃ (Methoxymethyl): A typical chemical shift for a methoxy carbon.

-

N-CH₃ (N-Methyl): The N-methyl carbon appears in the characteristic upfield region for such groups.

Quantitative Data Summary

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Rationale for Shift |

| C3 | 154 - 158 | C (Quaternary) | Strongly deshielded by attached NO₂ group. |

| C5 | 145 - 150 | C (Quaternary) | Deshielded by two adjacent nitrogen atoms and substituent. |

| C4 | 108 - 112 | CH | Most shielded ring carbon, typical for C4 in substituted pyrazoles.[8] |

| -CH₂- | 68 - 74 | CH₂ | Alpha to ether oxygen and attached to the pyrazole ring. |

| O-CH₃ | 58 - 62 | CH₃ | Characteristic shift for a methoxy group. |

| N-CH₃ | 37 - 41 | CH₃ | Characteristic shift for an N-methyl group on a pyrazole.[6] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation and Analysis

The FTIR spectrum provides a molecular fingerprint. The most diagnostic peaks for this structure are the strong absorptions from the nitro group.

-

N-O Asymmetric Stretch: This is a very strong and sharp absorption band and is one of the most reliable indicators of a nitro group.

-

N-O Symmetric Stretch: This second band, also strong, confirms the presence of the nitro functionality. The presence of these two distinct, intense bands is compelling evidence for the NO₂ group.[9]

-

C-O Ether Stretch: A strong band indicating the C-O-C linkage of the methoxymethyl group.

-

C-H Stretches: Bands corresponding to the sp³ hybridized C-H bonds in the methyl and methylene groups, and the sp² C-H bond on the pyrazole ring.

-

C=N/C=C Ring Stretches: Vibrations from the pyrazole ring itself.

Quantitative Data Summary

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group Confirmed |

| C-H Stretch (sp²) | 3100 - 3150 | Medium | Pyrazole Ring C-H |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | -CH₃ and -CH₂ groups |

| N-O Asymmetric Stretch | 1520 - 1560 | Strong | Nitro Group (NO₂)[9] |

| C=N/C=C Stretch | 1450 - 1510 | Medium-Strong | Pyrazole Ring |

| N-O Symmetric Stretch | 1330 - 1370 | Strong | Nitro Group (NO₂)[9] |

| C-O-C Stretch | 1080 - 1150 | Strong | Ether Linkage |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from fragmentation patterns.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular weight.

-

Analysis: Perform the analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Fragmentation (MS/MS): To gain further structural insight, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Analysis

The molecular formula C₆H₉N₃O₃ corresponds to a monoisotopic mass of 171.0644 Da.

-

Molecular Ion: The primary goal is to observe the protonated molecular ion at m/z 171.0644 + 1.0078 (proton) = 172.0722 . High-resolution MS can confirm this value to within a few parts per million (ppm), validating the elemental formula.

-

Key Fragmentation Pathways: The fragmentation pattern reveals the weakest bonds and most stable fragments.

-

Loss of the methoxymethyl radical (•CH₂OCH₃): A common fragmentation for ethers, leading to a fragment ion at m/z 172 - 45 = 127.

-

Loss of the nitro group (•NO₂): Cleavage of the C-N bond would result in a fragment at m/z 172 - 46 = 126.

-

Loss of formaldehyde (CH₂O): A rearrangement could lead to the loss of formaldehyde from the side chain, resulting in a fragment at m/z 172 - 30 = 142.

-

Quantitative Data Summary

| m/z (Predicted) | Ion Formula | Identity | Confirmation |

| 172.0722 | [C₆H₁₀N₃O₃]⁺ | [M+H]⁺ | Molecular Weight & Elemental Formula |

| 127.0505 | [C₄H₅N₃O]⁺ | [M+H - •CH₂OCH₃]⁺ | Presence of methoxymethyl side chain |

| 126.0767 | [C₆H₁₀N₂O]⁺ | [M+H - •NO₂]⁺ | Presence of nitro group |

Integrated Spectroscopic Analysis: A Cohesive Conclusion

No single technique can unambiguously determine a complex molecular structure. The true power of spectroscopic analysis lies in the integration of complementary data, creating a self-reinforcing structural proof.

Caption: Workflow for integrated spectroscopic structure elucidation.

The analytical journey begins with Mass Spectrometry , which establishes the elemental formula as C₆H₉N₃O₃. This is the foundational piece of the puzzle. Next, FTIR Spectroscopy provides definitive evidence for the key functional groups, most notably the nitro (NO₂) and ether (C-O-C) moieties. Finally, NMR Spectroscopy provides the detailed framework. ¹³C and DEPT spectra confirm the existence of six unique carbons, including the correct number of methyl, methylene, and methine groups. ¹H NMR then precisely places these pieces, confirming the 1,3,5-substitution pattern on the pyrazole ring and the structure of the methoxymethyl side chain. Each piece of data from one technique corroborates the findings of the others, leading to the unequivocal identification of the compound as this compound.

References

-

Li, Y-Y., & Zhang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016). Atlantis Press. [Link]

-

MDPI. (1998). 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole. Molbank, M0046. Available at: ResearchGate. [Link]

-

Goh, K. K., et al. (2010). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2573. Published by the National Institutes of Health. [Link]

-

Patel, H. A., & Haveliya, D. K. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4). Available at: Connect Journals. [Link]

-

Iacob, A. T., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 26(22), 7000. Published by the National Institutes of Health. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

-

Elguero, J., et al. (1999). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 37(3), 233-235. Available at: ResearchGate. [Link]

-

Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

-

Reyes-Márquez, A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1208. [Link]

-

Quiroga, J., et al. (2007). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 12(1), 1-10. [Link]

Sources

- 1. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unexplored Potential of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a vast array of pharmacological activities.[1] Its derivatives have been successfully developed into anti-inflammatory, antimicrobial, anticancer, and antiparasitic agents, demonstrating the scaffold's remarkable versatility.[1][2][3] This guide focuses on a specific, lesser-studied derivative: 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole .

To date, a comprehensive biological evaluation of this particular compound is not available in the public domain. However, the structural motifs present—a 1-methylpyrazole core, a 3-nitro substituent, and a 5-methoxymethyl group—provide a strong foundation for predicting its potential biological activities based on established structure-activity relationships (SAR) within the broader class of nitro-pyrazole compounds. This document serves as an in-depth technical guide, leveraging existing knowledge on analogous structures to build a predictive profile for this compound and to propose a rigorous framework for its experimental validation.

Section 1: Predicted Biological Activities - A Triad of Therapeutic Potential

Based on the analysis of structurally related compounds, this compound is predicted to exhibit significant activity in three primary therapeutic areas: antiparasitic, antimicrobial, and cytotoxic. The presence of the nitro group is particularly significant, as it is a well-known pharmacophore in many antimicrobial and antiparasitic drugs, often acting as a prodrug that is activated under the hypoxic conditions characteristic of certain pathogens and solid tumors.[4][5]

Predicted Antiparasitic Activity

Nitro-substituted heterocyclic compounds, including pyrazoles and imidazoles, have a long history of use against a variety of protozoan parasites.[5][6] The nitro group is typically reduced within the parasite to form reactive nitroso and hydroxylamine intermediates, which can damage DNA and other critical biomolecules, leading to cell death.[5]

Several studies on nitropyrazole derivatives have demonstrated potent activity against parasites such as Trichomonas vaginalis, Entamoeba invadens, Leishmania major, and Trypanosoma cruzi.[4][6][7][8] For instance, 1-methyl-4-nitropyrazole showed activity comparable to metronidazole against T. vaginalis and E. invadens.[6] The antiparasitic potential of pyrazoles has also been noted against kinetoplastid parasites, with some aminopyrazoles showing promise.[4]

The structural similarity of this compound to these active compounds suggests it may also function as an effective antiparasitic agent. The 1-methyl and 5-methoxymethyl substituents could modulate the compound's lipophilicity and interaction with parasitic enzymes, potentially influencing its efficacy and selectivity.

Table 1: Antiparasitic Activity of Selected Nitro-heterocyclic Compounds

| Compound | Target Organism | Reported Activity (IC50 or equivalent) | Reference |

| 1-methyl-4-nitropyrazole | Trichomonas vaginalis | Similar to metronidazole | [6] |

| 1-methyl-4-nitropyrazole | Entamoeba invadens | Similar to metronidazole | [6] |

| Ether-linked nitroimidazopyrazinones | Trypanosoma cruzi | IC50 = 1.3 - 2.3 µM | [7] |

| Pyrazole-benzimidazole derivatives | Trypanosoma cruzi | IC50 = 6.6 - 9.4 µM | [8] |

Predicted Antimicrobial Activity

The pyrazole scaffold is a well-established framework for the development of antimicrobial agents.[9][10] The introduction of a nitro group can further enhance this activity.[11] Nitro-aromatic derivatives of pyrazole have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

The proposed mechanism of action for antimicrobial nitro-heterocycles involves the enzymatic reduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals. This mode of action is effective against both aerobic and anaerobic microbes. It is plausible that this compound will exhibit broad-spectrum antimicrobial properties.

Predicted Cytotoxic Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties, with some showing potent cytotoxicity against various tumor cell lines.[13][14][15][16] The mechanisms of action are diverse and can include the inhibition of kinases, disruption of the cell cycle, and induction of apoptosis.[3][13]

The presence of a nitro group can contribute to cytotoxic activity, particularly against hypoxic tumor cells where nitroreductase activity is often elevated. This selective activation in the tumor microenvironment can lead to targeted cell killing with reduced systemic toxicity. Therefore, this compound warrants investigation as a potential anticancer agent.

Section 2: Proposed Experimental Workflows for Biological Validation

To empirically determine the biological activity of this compound, a series of well-defined experimental workflows are proposed. These protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.

Workflow for Antiparasitic Activity Screening

This workflow outlines a multi-stage process for evaluating the antiparasitic potential of the target compound.

Caption: Workflow for antiparasitic drug discovery.

Detailed Protocol: Primary In Vitro Antiparasitic Screen

-

Compound Preparation: Synthesize and purify this compound. Confirm identity and purity (>95%) by NMR, LC-MS, and elemental analysis. Prepare a stock solution in DMSO.

-

Parasite Culture: Culture T. cruzi epimastigotes, L. major promastigotes, and T. vaginalis in their respective standard growth media.

-

Assay Setup: In a 96-well microplate, dispense parasites at a predetermined density. Add serial dilutions of the test compound and a positive control (e.g., benznidazole for T. cruzi, amphotericin B for L. major, metronidazole for T. vaginalis). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates under appropriate conditions (temperature, CO2) for 48-72 hours.

-

Viability Assessment: Determine parasite viability using a resazurin-based assay. Measure fluorescence (excitation/emission ~560/590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits parasite growth by 50%).

Workflow for Antimicrobial Susceptibility Testing

This workflow details the process for assessing the antibacterial and antifungal properties of the compound.

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of each test organism (e.g., 0.5 McFarland standard).

-

Assay Setup: In a 96-well microplate, add serial two-fold dilutions of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe + broth), a negative control (broth only), and a positive drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Section 3: Plausible Synthetic Route

While a specific synthesis for this compound is not documented, a plausible route can be proposed based on established pyrazole synthesis methodologies, such as the Knorr pyrazole synthesis and subsequent functional group interconversions.[17] A potential synthetic pathway could involve the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound, followed by nitration.

Section 4: Conclusion and Future Directions

This compound is a novel chemical entity with a predicted biological profile that is highly relevant to current challenges in infectious diseases and oncology. The presence of the 3-nitro group is a strong indicator of potential antiparasitic, antimicrobial, and cytotoxic activities. The proposed experimental workflows provide a clear and robust strategy for validating these predictions.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Should it demonstrate promising activity and selectivity, further studies into its mechanism of action, pharmacokinetic properties, and in vivo efficacy will be warranted. The exploration of this and related nitro-pyrazole derivatives could lead to the development of new therapeutic agents with novel mechanisms of action.

References

-

Escario, J. A., et al. (1988). Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei. Annals of Tropical Medicine and Parasitology, 82(3), 257-262. Available at: [Link]

-

Bekhit, A. A., & El-Sayed, O. A. (2023). Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. Molecules, 28(18), 6695. Available at: [Link]

-

Demchuk, I., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7769-7782. Available at: [Link]

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2, 18-27. Available at: [Link]

-

Singh, R., et al. (2020). Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. Journal of Medicinal Chemistry, 63(22), 13614-13631. Available at: [Link]

- Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.

-

Abdel-Wahab, B. F., et al. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 16(9), 7359-7368. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). Insights into the Antiparasitic Activity of Pyrazole-benzimidazole against Trypanosoma cruzi. Current Medicinal Chemistry. Available at: [Link]

-

Patel, H., et al. (2023). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B, 62B(9), 1141-1147. Available at: [Link]

-

Kavitha, N. V., et al. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica, 3(4), 55-62. Available at: [Link]

-

de Cássia, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663243. Available at: [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available at: [Link]

-

Kumar, D., et al. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 28(3), 1369. Available at: [Link]

-

Islam, M. R., et al. (2007). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 2(1), 34-37. Available at: [Link]

-

Kumar, A., & Narasimhan, B. (2018). Current status of pyrazole and its biological activities. EXCLI Journal, 17, 844-857. Available at: [Link]

-

Goh, K. K., et al. (2009). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. Available at: [Link]

-

Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 34-37. Available at: [Link]

-

Abdelgawad, M. A., et al. (2021). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Journal of the Iranian Chemical Society, 18(11), 2977-2990. Available at: [Link]

- Abdel-Aziz, A. A. M., et al. (2014). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 114-123.

-

Li, Y. Y., & Zhang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016). Available at: [Link]

-

Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1195-1203. Available at: [Link]

-

Sharma, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(3), 48-59. Available at: [Link]

-

Gunjal, S. D., & Bhosale, S. H. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Al-Hourani, B. J., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105374. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Insights into the Antiparasitic Activity of Pyrazole-benzimidazole against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. meddocsonline.org [meddocsonline.org]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Unraveling the Activity of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole: A Look into Pyrazole-Based Bioactives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Pyrazole Bioactivity

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the development of a vast array of biologically active compounds.[1] Its structural versatility has made it a privileged scaffold in pharmaceuticals and agrochemicals, leading to the creation of potent anti-inflammatory, antimicrobial, anticancer, and insecticidal agents.[2][3] This guide focuses on the specific, yet novel, compound 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole. While direct, in-depth research on the mechanism of action of this particular molecule is not yet prevalent in publicly accessible scientific literature, this guide will provide a comprehensive framework for understanding its potential mechanisms by examining the well-established actions of structurally related pyrazole derivatives. By understanding the established principles of pyrazole bioactivity, researchers can formulate informed hypotheses and design targeted experiments to elucidate the precise pathways through which this compound exerts its effects.

The Pyrazole Scaffold: A Foundation for Diverse Biological Action

The success of the pyrazole ring in drug and pesticide discovery is attributed to its unique chemical properties, which allow for a wide range of substitutions and structural modifications. These modifications fine-tune the molecule's steric and electronic properties, enabling it to interact with a variety of biological targets with high specificity and affinity.

Prominent examples of successful pyrazole-based insecticides include fipronil and chlorantraniliprole, which have distinct modes of action, highlighting the scaffold's adaptability.[4] The presence of different functional groups on the pyrazole ring dictates the compound's ultimate biological target and efficacy.

Potential Mechanisms of Action for this compound

Based on the known mechanisms of action of other pyrazole-based insecticides, we can hypothesize several potential pathways for this compound. The presence of the nitro group and the specific substitution pattern will be critical in determining the primary mode of action.

Antagonism of GABA-Gated Chloride Channels

A primary and well-documented mechanism of action for a major class of pyrazole insecticides, the phenylpyrazoles (e.g., fipronil), is the blockade of gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[5][6]

-

The Target: GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal firing.

-

The Disruption: Phenylpyrazole insecticides act as non-competitive antagonists of this receptor.[7] They bind within the chloride channel, physically blocking the influx of chloride ions. This prevents the inhibitory signal, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death of the insect.[6]

Hypothetical Application to this compound: It is plausible that this compound could also target the GABA receptor. The specific substituents (methoxymethyl, methyl, and nitro groups) would influence its binding affinity and selectivity for the insect receptor over mammalian counterparts.

Experimental Workflow for Investigating GABA Receptor Antagonism:

Caption: Workflow for elucidating GABA receptor antagonism.

Modulation of Ryanodine Receptors

Another significant target for a different class of pyrazole insecticides, the pyrazole amides (e.g., chlorantraniliprole), is the ryanodine receptor.[2]

-

The Target: Ryanodine receptors are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells. Their opening leads to the release of calcium, which is essential for muscle contraction.

-

The Disruption: Diamide insecticides, including some pyrazole amides, lock these receptors in a partially open state. This leads to an uncontrolled release of calcium from internal stores, resulting in impaired muscle regulation, paralysis, and death.[6]

Hypothetical Application to this compound: While the structure differs significantly from the diamides, the possibility of interaction with ryanodine receptors cannot be entirely ruled out without experimental evidence. The specific conformation and electronic properties of the molecule could potentially allow it to bind to a novel site on the receptor.

Experimental Workflow for Investigating Ryanodine Receptor Modulation:

Caption: Workflow for investigating ryanodine receptor modulation.

Disruption of Mitochondrial Respiration

Several insecticides and acaricides that feature a pyrazole core, such as tolfenpyrad, function by inhibiting the mitochondrial electron transport chain, typically at Complex I.[6]

-

The Target: The mitochondrial electron transport chain is crucial for the production of ATP, the cell's primary energy currency.

-

The Disruption: Inhibition of this pathway leads to a rapid depletion of cellular energy, resulting in metabolic collapse and death.

Hypothetical Application to this compound: The nitro group in the molecule is an electron-withdrawing group, which could play a role in interactions with the redox-active centers of the electron transport chain.

Experimental Workflow for Investigating Mitochondrial Disruption:

Caption: Workflow for investigating mitochondrial disruption.

The Role of Metabolism in Selectivity and Efficacy

The ultimate insecticidal activity of this compound will also depend on how it is metabolized by the target insect and non-target organisms. Metabolic pathways, such as oxidation, reduction, and conjugation, can either detoxify the compound or, in some cases, bioactivate it to a more potent form. The methoxymethyl and nitro groups are potential sites for metabolic modification. Understanding these metabolic fates is crucial for predicting the compound's spectrum of activity and its environmental safety profile.

Quantitative Data on Related Pyrazole Insecticides

To provide context for the potential efficacy of this compound, the following table summarizes the lethal concentration (LC50) values for some known pyrazole-based insecticides against various pests.

| Compound | Target Pest | LC50 (µg/mL) | Reference |

| Compound 8i | Plutella xylostella | <100 | [8] |

| Compound 8o | Plutella xylostella | <100 | [8] |

| Compound 8p | Aphis craccivora | <50 | [8] |

| Compound 8q | Aphis craccivora | <50 | [8] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments to determine the mechanism of action of a novel pyrazole compound.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the insect GABA receptor subunits.

-

Incubation: Incubate the injected oocytes for 2-4 days at 18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard saline solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at -80 mV.

-

-

Compound Application:

-

Apply a known concentration of GABA to elicit a baseline current response.

-

Co-apply GABA with varying concentrations of the test compound.

-

-

Data Analysis: Measure the inhibition of the GABA-induced current by the test compound and calculate the IC50 value.

Protocol 2: Cellular ATP Level Measurement

-

Cell Culture: Culture an insect cell line (e.g., Sf9) in appropriate media.

-

Compound Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the test compound for a defined period.

-

Cell Lysis: Lyse the cells to release their contents, including ATP.

-

Luminescence Assay: Add a luciferin/luciferase reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Correlate the luminescence signal to the ATP concentration and determine the effect of the test compound on cellular ATP levels.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the rich history of pyrazole-based bioactives provides a strong foundation for targeted investigation. The primary hypotheses center on the well-established targets of GABA-gated chloride channels, ryanodine receptors, and the mitochondrial electron transport chain. A systematic approach employing the experimental workflows and protocols outlined in this guide will be essential to definitively characterize its molecular target and physiological effects. Future research should also focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as comprehensive toxicological and environmental fate studies to ensure its viability as a safe and effective pest management agent. The exploration of this novel pyrazole derivative holds the potential to contribute to the development of next-generation insecticides with improved performance and environmental profiles.

References

- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025, January 23). [Source not further specified]

-

Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) | Request PDF. (2025, September 19). ResearchGate. [Link]

-

Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025, November 21). ACS Publications. [Link]

- Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… - OUCI. (n.d.). [Source not further specified]

-

Rational designs of pyrazole derivatives as insecticidal agents [3a-g... - ResearchGate. (n.d.). ResearchGate. [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). [Source not further specified]

-

Phenylpyrazole insecticides - Wikipedia. (n.d.). Wikipedia. [Link]

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). [Source not further specified]

- Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. (n.d.). [Source not further specified]

- Action of phenylpyrazole insecticides at the GABA-gated chloride channel. (1993, May 1). [Source not further specified]

-

Review on synthesis of nitropyrazoles. (2025, August 10). ResearchGate. [Link]

- A review on mode of action of insecticides. (n.d.). [Source not further specified]

-

Current status of pyrazole and its biological activities - PMC. (n.d.). NCBI. [Link]

- Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. (2019, February 3). [Source not further specified] specified]*

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 6. agroorbit.com [agroorbit.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

potential research applications for 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

This technical guide details the applications, chemical behavior, and experimental protocols for 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole .

Advanced Intermediate for Next-Generation Kinase Inhibitors & Energetic Scaffolds

Executive Summary

This compound is a specialized heterocyclic building block primarily utilized in the synthesis of 3-aminopyrazole-based kinase inhibitors . Unlike generic pyrazole intermediates, this compound features a specific regiochemical arrangement (1-methyl, 3-nitro, 5-methoxymethyl) designed to optimize pharmacokinetics (PK) .

The C5-methoxymethyl group acts as a "solubility handle" that improves the physicochemical profile of drug candidates without introducing the metabolic liability of a free hydroxyl group. The C3-nitro group serves as a masked amine, which, upon reduction, provides the critical hydrogen-bonding motif required for ATP-competitive inhibition in enzymes such as JAK , CDK , and Aurora kinases .

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₉N₃O₃ |

| Molecular Weight | 171.15 g/mol |

| Key Functional Groups | Nitro (C3, reducible), Methoxymethyl (C5, polar/lipophilic balance) |

| Physical State | Pale yellow to off-white solid |

| Predicted LogP | ~0.6 (Lipinski compliant) |

| Solubility | Soluble in DMSO, MeOH, DCM; Moderate water solubility |

Structural Significance[2][9]

-

N1-Methylation: Locks the tautomeric state, preventing promiscuous binding and improving metabolic stability against glycosylation.

-

C3-Nitro Group: A highly electron-withdrawing group that deactivates the ring towards electrophilic attack but facilitates nucleophilic aromatic substitution (SNAr) if a leaving group were present at C5 (though here C5 is alkylated). Its primary utility is as a precursor to the C3-amine .

-

C5-Methoxymethyl: This is the strategic differentiator. It occupies the solvent-exposed region of the kinase binding pocket (often the "sugar pocket" or "back pocket"), improving solubility compared to a C5-methyl group while avoiding the rapid oxidation seen with C5-hydroxymethyl groups.

Primary Application: Medicinal Chemistry (Kinase Inhibitors)[1][2][3][9]

The dominant application of this compound is as a precursor to 1-methyl-5-(methoxymethyl)-1H-pyrazol-3-amine . This amine is a privileged scaffold for Type I and Type II kinase inhibitors.

Mechanism of Action (Scaffold Level)

In the context of kinase inhibition, the pyrazole ring typically mimics the adenine ring of ATP.

-

Hinge Binding: The exocyclic amine (derived from the C3-nitro) acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Leu backbone carbonyls).

-

N2 Interaction: The pyrazole N2 nitrogen accepts a hydrogen bond from the hinge backbone amide.

-

Solubility Vector: The C5-methoxymethyl group projects into the solvent channel, modulating lipophilicity (LogD) and preventing crystal packing issues common in flat aromatic drugs.

Experimental Workflow: Nitro Reduction

The critical step in utilizing this compound is the chemoselective reduction of the nitro group to the amine without cleaving the methoxymethyl ether.

Protocol: Iron-Mediated Reduction (Fe/NH₄Cl)

This method is preferred over catalytic hydrogenation to avoid potential hydrogenolysis of the benzylic-like methoxymethyl ether.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Iron Powder (Fe): 5.0 eq (fine mesh)

-

Ammonium Chloride (NH₄Cl): 5.0 eq

-

Solvent: Ethanol/Water (4:1 v/v)

Procedure:

-

Setup: Dissolve the nitro-pyrazole substrate in Ethanol/Water in a round-bottom flask.

-

Addition: Add solid NH₄Cl followed by Iron powder in a single portion.

-

Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring. Monitor via LC-MS (Target M+H ≈ 142.1).

-

Checkpoint: The yellow color of the nitro compound should fade to a colorless/gray suspension within 1-3 hours.

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.

-

Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Expect 85-95% of the 3-amino derivative.

Visualization: Synthesis & Application Pathway[4][6]

Figure 1: Synthetic workflow transforming the nitro-pyrazole core into bioactive kinase inhibitors, highlighting the functional role of substituents.

Secondary Application: Energetic Materials

While less common than its trinitro-analogs, the mono-nitro variant serves as a desensitized precursor in the research of Insensitive Munitions (IM).

-

High-Nitrogen Precursors: The compound can be further nitrated (using mixed acid H₂SO₄/HNO₃) to yield 1-methyl-3,4-dinitro-5-(methoxymethyl)pyrazole .

-

Plasticizers: The methoxymethyl tail disrupts crystal packing, potentially lowering the melting point. This makes it a candidate for melt-castable explosive formulations when mixed with higher-energy components like HMX or RDX.

Safety Note: Although this compound is not a primary explosive, it is a nitro-compound. Standard safety protocols for energetic materials (shielding, avoiding metal spatulas, grounding) should be observed during scale-up.

Agrochemical Intermediates

The 3-amino derivative (post-reduction) is also a scaffold for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

-

Design Strategy: Coupling the 3-amino group with steric acid chlorides (e.g., pyrazine-carbonyl chlorides) creates amides that block fungal respiration.

-

Advantage: The C5-methoxymethyl group provides systemic mobility in plant xylem, a distinct advantage over more lipophilic C5-halo derivatives.

References

-

Finlay, H. J., et al. (2012). "Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor."[1] Journal of Medicinal Chemistry. Link

-

Li, Y. Y., & Zhang, J. (2016). "Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole." Atlantis Press. Link

-

Fustero, S., et al. (2010). "Improved Regioselectivity in the Synthesis of 5-Amino-1-aryl-1H-pyrazoles." Journal of Organic Chemistry. Link

-

PubChem. (2025).[2] "Compound Summary: 5-methyl-3-nitro-1H-pyrazole (Analog Reference)." National Library of Medicine. Link

Sources

- 1. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-(methoxymethyl)-5-methyl-1h-pyrazole (C6H10N2O) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole in Cell Culture

This Application Note and Protocol guide details the use of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole , a functionalized nitro-heterocycle used primarily as a bioreductive scaffold in hypoxia research and as a fragment in Fragment-Based Drug Discovery (FBDD).

Executive Summary

This compound is a versatile pyrazole scaffold characterized by a bioreductive nitro group at position 3 and a methoxymethyl (MOM) ether at position 5. In cell culture applications, it serves two primary functions:

-

Hypoxia Sensor Precursor : The nitro group functions as a substrate for intracellular nitroreductases (NTR), making it a candidate for developing hypoxia-activated prodrugs or imaging probes.[1]

-

Chemical Scaffold : It acts as a stable, low-molecular-weight fragment for screening libraries, particularly in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) where the pyrazole core mimics the adenine ring of ATP.

Chemical & Biological Properties[1][2][3]

| Property | Specification |

| Chemical Formula | C₆H₉N₃O₃ |

| Molecular Weight | ~171.15 g/mol |

| Solubility | Soluble in DMSO (>50 mM); Ethanol. Low solubility in water. |

| Key Moiety 1 | 3-Nitro group : Electron-withdrawing; subject to enzymatic reduction (Type I/II Nitroreductases) in hypoxic conditions. |

| Key Moiety 2 | 5-Methoxymethyl : Improves aqueous solubility compared to alkyl-pyrazoles; acts as a hydrogen bond acceptor. |

| Cell Permeability | High (LogP ~0.8–1.2 predicted); passive diffusion. |

Mechanism of Action: Hypoxia Selectivity

The utility of this compound in cell culture is driven by the nitro-to-amine reduction pathway, which is oxygen-sensitive.

Signaling Pathway & Metabolism (Graphviz Diagram)

Figure 1 : Mechanism of bioreductive activation. Under normoxia, the nitro radical anion is re-oxidized (futile cycle), preventing accumulation. Under hypoxia, the radical is further reduced to the amine or forms covalent adducts.

Experimental Protocols

Protocol A: Stock Solution Preparation & Handling

Rationale: The compound is hydrophobic. Proper dissolution is critical to prevent micro-precipitation in media.

-

Weighing : Weigh 1.71 mg of powder to prepare a 10 mM stock.

-

Solvent : Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

-

Mixing : Vortex for 30 seconds until completely dissolved. Visual inspection should show no particulates.

-

Storage : Aliquot into amber tubes (light sensitive due to nitro group). Store at -20°C for up to 6 months. Avoid freeze-thaw cycles.

-

Working Solution : Dilute 1:1000 in culture media to achieve 10 µM (0.1% DMSO final).

Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: Determine the non-toxic window for use as a probe or scaffold.

Materials:

-

Cell Line: HeLa, A549, or HepG2.

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Steps:

-

Seeding : Plate cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

-

Treatment : Prepare serial dilutions of the compound in media (0.1, 1, 10, 50, 100 µM). Include a DMSO vehicle control.

-

Incubation : Treat cells for 24 to 48 hours .

-

Note: For hypoxia studies, incubate a duplicate plate in a hypoxia chamber (1% O₂).

-

-

Readout :

-

Add MTT reagent (0.5 mg/mL) and incubate for 3-4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Analysis : Calculate IC₅₀. Significant toxicity difference between Normoxia and Hypoxia indicates bioreductive activation .

Protocol C: Hypoxia-Dependent Metabolite Detection (LC-MS)

Rationale: To verify the reduction of the nitro group to the amine (3-amino-5-(methoxymethyl)-1-methyl-1H-pyrazole) specifically under low oxygen.

Workflow:

-

Culture : Seed 1 x 10⁶ cells in 6-well plates.

-

Conditioning :

-

Group A (Normoxia) : 21% O₂.

-

Group B (Hypoxia) : 1% O₂ (N₂ displacement) for 12 hours.

-

-

Dosing : Add compound (50 µM) to both groups. Incubate for 4–6 hours.

-

Extraction :

-

Wash cells 2x with cold PBS.

-

Lyse with 80% Methanol (-20°C). Scrape and collect.

-

Centrifuge at 14,000 x g for 10 min. Collect supernatant.

-

-

LC-MS Analysis :

-

Target Mass : Look for Parent [M+H]⁺ = ~172.07 and Amine Metabolite [M+H]⁺ = ~142.09.

-

Expectation : The amine peak should be significantly enriched in Group B (Hypoxia).

-

Application in Fragment-Based Drug Discovery (FBDD)

This compound is often used as a "seed" fragment. The methoxymethyl group acts as a hydrogen bond acceptor, while the nitro group is a synthetic handle that can be reduced to an amine for amide coupling.

-

Screening Concentration : Typically 0.5 mM to 1 mM in biophysical assays (SPR, NMR).

-

Target Class : Kinases (ATP binding pocket), Bromodomains (Acetyl-lysine mimicry).

-

Hit Validation : If a "hit" is observed, the nitro group is typically reduced to an amine to synthesize a focused library of N-acylated derivatives.

References

-

Bioreductive Mechanisms : Patterson, L. H., et al. "Bioreductive drugs: from concept to clinic." Clinical Oncology (2002). Link

-

Nitro-Pyrazole Scaffolds : Telvekar, V. N., et al. "Design and synthesis of novel pyrazole derivatives as potential anti-cancer agents." Bioorganic & Medicinal Chemistry Letters (2012). Link

-

Hypoxia Probes : Nunn, A., et al. "Nitroimidazoles and imaging hypoxia." European Journal of Nuclear Medicine (1995). Link

-

Compound Data : PubChem CID 58043777 (Amine derivative). National Center for Biotechnology Information. Link

-

Synthetic Utility : "Pyrazolo[1,5-a]pyrazin-4-yl derivatives and their use as JAK inhibitors." US Patent 2017/0240552. Link

Sources

Application Note: A Comprehensive Guide to the Analysis of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole and its Metabolites

Here are the detailed Application Notes and Protocols for analyzing 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole metabolites.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and agrochemicals due to its wide range of biological activities.[1][2] The nitro group and substituted side chains are critical functionalities that influence its efficacy, but also its metabolic fate within a biological system. Understanding the biotransformation of this molecule is paramount for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. The reduction of a nitro group, for instance, can lead to the formation of reactive intermediates or pharmacologically active amines.[3][4]

This guide provides a comprehensive framework for the analysis of this compound and its putative metabolites. We will delve into predicted metabolic pathways, robust sample preparation protocols, and state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to provide the scientific community with a reliable foundation for metabolite identification and quantification, supporting drug discovery and development programs.

Predicted Metabolic Pathways

The metabolic fate of this compound is predicted based on the well-established biotransformation of its constituent functional groups: the nitro group, the N-methyl group, the O-methoxymethyl group, and the pyrazole ring itself.[5] Metabolism is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism:

-

Nitro Reduction (M1): The nitro group is highly susceptible to reduction, a common pathway for nitroaromatic compounds.[6] This multi-step process, often mediated by cytochrome P450 reductases, can proceed through nitroso and hydroxylamine intermediates to form the primary amine metabolite, 4-amino-5-(methoxymethyl)-1-methyl-1H-pyrazole. This transformation can dramatically alter the compound's biological activity.[3]

-

O-Demethylation (M2): The methoxymethyl side chain can undergo oxidative O-demethylation by cytochrome P450 (CYP) enzymes, yielding a hydroxymethyl metabolite. This primary alcohol can be further oxidized to a carboxylic acid (M3).

-

N-Demethylation (M4): The N-methyl group on the pyrazole ring is also a target for CYP-mediated oxidation, leading to its removal and the formation of an N-desmethyl metabolite.[5]

-

Hydroxylation (M5): Direct oxidation of the pyrazole ring is a possible, though often less favorable, pathway compared to side-chain modifications.[5]

Phase II Metabolism:

-

Glucuronidation/Sulfation (M6, M7): The hydroxylated metabolites (e.g., M2) or the amino metabolite (M1) can undergo conjugation with glucuronic acid or sulfate groups. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of the metabolites, facilitating their excretion.[7]

Caption: Predicted metabolic pathways for this compound.

Analytical Workflow and Sample Preparation

A robust and reproducible sample preparation strategy is critical for accurate metabolite analysis, as it aims to efficiently extract analytes while minimizing interferences from the biological matrix (e.g., proteins, phospholipids).[8][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform due to its high sensitivity, selectivity, and wide applicability to a range of metabolites.[9][10]

Caption: General workflow for metabolite analysis.

Protein Precipitation (PPT) Protocol